Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
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Description
This compound, also known by its CAS number 478030-87-4, has a molecular formula of C21H22ClF3N4O5 . It is a complex organic molecule with multiple functional groups, including a piperazine ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridinyl ring, which is further connected to a piperazino group . The molecule also contains two oxo groups and a dihydro-pyridine dicarboxylate group .Physical and Chemical Properties Analysis
This compound has a molar mass of 502.87 and a predicted density of 1.425±0.06 g/cm3 . The predicted boiling point is 616.8±55.0 °C .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
- The compound has been involved in studies exploring the hydrolysis of diethyl acetylenedicarboxylate derivatives, leading to insights into the mechanism of reaction and the formation of pyruvic acid, carbon dioxide, and amines. This research provides a foundation for understanding the chemical behavior and potential synthetic applications of related compounds (Iwanami et al., 1964).
Bioorganic Chemistry
- Investigation into novel 21-amino steroids has shown the potential of related compounds as inhibitors of lipid peroxidation, a process relevant in preventing oxidative stress and related diseases. The research compares various derivatives for their effectiveness and introduces a framework for further exploration of therapeutic agents (Braughler et al., 1987).
Fullerene Chemistry
- Studies on the acylation of fullerene derivatives highlight the compound's role in forming multifullerene derivatives through reactions with alcohols and amines. This work is critical for developing novel materials with potential applications in nanotechnology and materials science (Zhang et al., 2002).
Heterocyclic Chemistry
- Research on naphthyridines and unexpected products in Hantzsch pyridine synthesis reveals the complexity of reactions involving similar compounds. These findings contribute to the broader understanding of heterocyclic compound synthesis and the discovery of new compounds with unique properties (Balogh et al., 1986).
Antibacterial Research
- Synthesis and evaluation of novel fluoroquinolones against Mycobacterium tuberculosis demonstrate the potential of related compounds in developing new antibacterial agents. This research is crucial for addressing the need for effective treatments against resistant bacterial strains (Shindikar & Viswanathan, 2005).
Properties
IUPAC Name |
diethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O5/c1-3-33-19(31)13-10-14(20(32)34-4-2)18(30)27-16(13)28-5-7-29(8-6-28)17-15(22)9-12(11-26-17)21(23,24)25/h9-11H,3-8H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHUICXAVSYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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